N-(3,4-dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide
Description
N-(3,4-Dichlorophenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group attached to the amide nitrogen and a piperazine-linked triazolopyrimidine moiety. The dichlorophenyl substituent is a hallmark of bioactive molecules due to its electron-withdrawing properties, which enhance binding interactions with hydrophobic pockets in biological targets. The piperazine linker may improve solubility and conformational flexibility, enabling optimized target engagement.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N8O/c1-2-28-18-16(24-25-28)17(21-11-22-18)27-7-5-26(6-8-27)10-15(29)23-12-3-4-13(19)14(20)9-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVBHEIWXSBNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog 1: N-(4-Acetylphenyl)-2-[4-(3-Ethyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)-1-Piperazinyl]Acetamide
- Key Differences: Substituent on Acetamide: The acetyl group at the 4-position of the phenyl ring (vs. Electronic Effects: The acetyl group is electron-withdrawing but less bulky than dichlorophenyl, which may reduce steric hindrance during target binding.
- Implications :
Structural Analog 2: 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
- Key Differences :
- Heterocyclic Group : The pyrazolyl substituent (vs. triazolopyrimidinyl-piperazine in the target compound) introduces a rigid, planar structure with hydrogen-bonding capabilities.
- Crystal Structure : reveals three distinct conformers in the asymmetric unit, linked via N–H⋯O hydrogen bonds. This polymorphism suggests variability in solid-state packing, which could influence solubility and stability.
- Implications :
Data Table: Structural and Functional Comparison
Research Findings and Discussion
- Triazolopyrimidine vs. Pyrazole : The triazolopyrimidine core in the target compound is structurally analogous to purines, enabling competitive inhibition of ATP-binding pockets in kinases. In contrast, pyrazole derivatives (e.g., ) are often employed as ligands for transition metals, suggesting divergent therapeutic applications .
- Role of Piperazine : The piperazine linker in the target compound may confer basicity and solubility, whereas rigid heterocycles like pyrazole limit conformational flexibility. This difference could influence bioavailability and target selectivity.
- Crystallographic Insights : highlights conformational polymorphism in dichlorophenyl acetamides, which may translate to variable dissolution rates or stability in the target compound. Such variability necessitates thorough solid-state characterization during drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
